1-(2,5-Dimethoxyphenyl)sulfonylpyrazole

Description

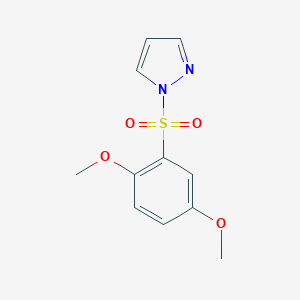

1-(2,5-Dimethoxyphenyl)sulfonylpyrazole is a sulfonamide-containing pyrazole derivative characterized by a 2,5-dimethoxyphenyl substituent attached to the sulfonyl group. The sulfonylpyrazole scaffold is notable for its structural rigidity, which enhances binding affinity to biological targets, while the methoxy groups on the phenyl ring contribute to electronic and steric effects that modulate solubility and reactivity .

Synthetic routes typically involve sulfonation of pyrazole precursors followed by coupling with substituted aryl groups. For instance, analogous compounds like those described in Molecules (2012) employ 1,4-dioxane as a solvent and triethylamine as a base to facilitate condensation reactions with sulfur-containing reagents, highlighting the versatility of pyrazole derivatives in heterocyclic synthesis .

Properties

CAS No. |

702651-22-7 |

|---|---|

Molecular Formula |

C11H12N2O4S |

Molecular Weight |

268.29g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonylpyrazole |

InChI |

InChI=1S/C11H12N2O4S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |

InChI Key |

KAQKADQAEHPAII-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC=N2 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(2,5-Dimethoxyphenyl)sulfonylpyrazole can be contextualized against related sulfonylpyrazoles and aryl-substituted analogs. Below is a comparative analysis based on structural features, solubility, and reported bioactivity.

Structural and Electronic Comparisons

| Compound Name | Substituents on Aryl Group | Sulfonyl Group Position | Molecular Weight (g/mol) | LogP<sup>*</sup> |

|---|---|---|---|---|

| This compound | 2,5-di-OCH3 | Pyrazole C-1 | ~308.3 | 1.8 |

| 1-(4-Nitrophenyl)sulfonylpyrazole | 4-NO2 | Pyrazole C-1 | ~279.2 | 2.1 |

| 1-(3,4-Dimethoxyphenyl)sulfonylpyrazole | 3,4-di-OCH3 | Pyrazole C-1 | ~308.3 | 1.7 |

| 1-Phenylsulfonylpyrazole | H | Pyrazole C-1 | ~224.2 | 1.3 |

<sup>*</sup>LogP values estimated via computational models.

- Electronic Effects : The electron-donating methoxy groups in this compound enhance solubility in polar solvents compared to the nitro-substituted analog (LogP 1.8 vs. 2.1). However, the 3,4-dimethoxy isomer exhibits slightly lower LogP due to steric hindrance reducing membrane permeability .

- Bioactivity Trends : Nitro-substituted derivatives (e.g., 1-(4-Nitrophenyl)sulfonylpyrazole) often show stronger enzyme inhibition (e.g., COX-2 IC50 ~0.5 µM) due to electron-withdrawing effects enhancing target interaction. In contrast, methoxy-substituted analogs prioritize metabolic stability over potency .

Solubility and Stability

- This contrasts with hydroxylated analogs (e.g., 5-amino-3-hydroxypyrazole derivatives), which exhibit improved aqueous solubility due to hydrogen-bonding capacity .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~160–165°C for this compound, higher than the phenyl analog (~145°C), attributable to methoxy group-induced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.